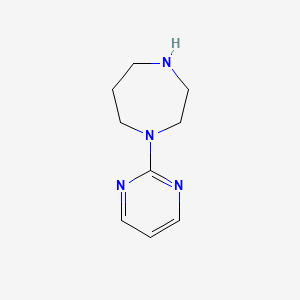
1-Pyrimidin-2-yl-1,4-diazepane
Descripción general
Descripción
“1-Pyrimidin-2-yl-1,4-diazepane” is a chemical compound with the molecular formula C9H14N4 . It is a small, heterocyclic molecule that contains two nitrogen atoms in its seven-membered ring .
Synthesis Analysis
The synthesis of “1-Pyrimidin-2-yl-1,4-diazepane” involves a variety of synthetic methodologies. For instance, a method involving a two-step acylation/cyclization sequence from key intermediates has been described. The compound is available in liquid form .Molecular Structure Analysis
The molecular structure of “1-Pyrimidin-2-yl-1,4-diazepane” is represented by the InChI code1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 . The average mass of the molecule is 178.234 Da . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrimidin-2-yl-1,4-diazepane” include a molecular weight of 178.24 . The compound is available in liquid form .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including 1-Pyrimidin-2-yl-1,4-diazepane, have been extensively studied for their potential as anticancer agents. They are known to exhibit a range of activities against various cancer types due to their ability to interfere with DNA replication and cell division. For instance, some pyrimidine derivatives have been found to act as DNA topoisomerase II inhibitors, which can prevent cancer cells from proliferating .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is a common feature in compounds with antimicrobial and antifungal properties. Research has shown that certain pyrimidine derivatives can be effective against a variety of bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungal medications .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been identified as potential cardiovascular agents. They can exhibit antihypertensive effects by modulating various biological pathways involved in blood pressure regulation. Additionally, some derivatives have been explored for their role in treating coronary heart disease .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic inflammatory diseases and pain management. These compounds can inhibit the production and activity of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain .
Antidiabetic Activity
1-Pyrimidin-2-yl-1,4-diazepane derivatives have shown promise in the treatment of diabetes. They can act as DPP-IV inhibitors, which play a role in regulating insulin levels and glucose metabolism. This application is particularly important given the rising prevalence of diabetes globally .
Neuroprotective Properties
Some pyrimidine derivatives have been investigated for their neuroprotective effects. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissues from oxidative stress and inflammation .
Propiedades
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGPVCTSDAYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378248 | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidin-2-yl-1,4-diazepane | |
CAS RN |
21279-57-2 | |
| Record name | Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21279-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)










